6-Amino-9H-purine-8-thiol

Vue d'ensemble

Description

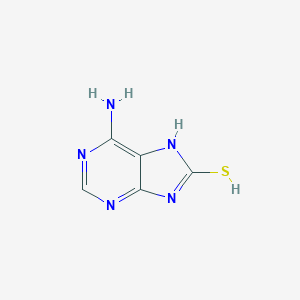

6-Amino-9H-purine-8-thiol (IUPAC: 6-azanyl-9~{H}-purine-8-thiol, molecular formula C₅H₅N₅S, MW: 167.19 g/mol) is a purine derivative characterized by an amino group at position 6 and a thiol group at position 8 . Its tautomeric structure allows for dynamic interconversion between thiol and thione forms, influencing its reactivity and biological interactions .

Mécanisme D'action

Target of Action

6-Amino-9H-purine-8-thiol, also known as Meradine, primarily targets the protein folding environment in mitochondria . It is a purine-based inhibitor of the molecular chaperone Heat Shock Protein-90 (Hsp90) and its mitochondrial homolog, TRAP1 . These proteins play crucial roles in maintaining cellular homeostasis by assisting in the correct folding of other proteins and preventing their aggregation .

Mode of Action

Meradine interacts with its targets, leading to changes in cellular processes. It binds to ADP-Hsp90, Hsp90 co-chaperone complex, or TRAP1, involving hydrogen bonds, π-π stacking, cation-π contacts, and hydrophobic interactions with the surrounding amino acids in the active site . This binding disrupts the normal functioning of these chaperones, leading to alterations in protein folding and stability .

Biochemical Pathways

The disruption of Hsp90 and TRAP1 affects multiple biochemical pathways. In leukemic cells treated with 6-Amino-SPD, increased expression of caspase 3 and cytochrome c genes was observed, indicating involvement of the intrinsic mitochondrial pathway in the induction of apoptosis . Additionally, both derivatives exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway .

Result of Action

The molecular and cellular effects of Meradine’s action include the induction of apoptosis and disruption of mitochondrial function . The compound leads to the dissipation of mitochondrial membrane potential, inhibition of oxidative phosphorylation, and reduction of ATP production, resulting in apoptosis and tumor cell killing .

Analyse Biochimique

Biochemical Properties

6-Amino-9H-purine-8-thiol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as adenosine deaminase and xanthine oxidase, influencing their activity. The interaction with adenosine deaminase results in the deamination of adenosine to inosine, while the interaction with xanthine oxidase leads to the oxidation of hypoxanthine to xanthine and subsequently to uric acid . These interactions highlight the importance of this compound in purine metabolism and its potential impact on cellular functions.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase-3 and cytochrome c, leading to programmed cell death . Additionally, this compound influences cell signaling pathways, such as the Akt/HIF pathway, which plays a role in cell survival and proliferation . The compound also affects gene expression by modulating the levels of specific microRNAs, further impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes such as adenosine deaminase and xanthine oxidase, inhibiting their activity and altering purine metabolism . Additionally, this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspase-3 . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can maintain its activity in vitro, with sustained effects on cellular functions such as apoptosis and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism. The compound interacts with enzymes such as adenosine deaminase and xanthine oxidase, influencing the conversion of adenosine to inosine and hypoxanthine to xanthine, respectively . These interactions affect the overall metabolic flux and levels of metabolites such as uric acid, highlighting the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, facilitating its entry into cells . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in purine metabolism . Additionally, this compound can accumulate in mitochondria, where it induces apoptosis through the intrinsic mitochondrial pathway . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Activité Biologique

6-Amino-9H-purine-8-thiol, commonly referred to as Meradine , is a purine derivative with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This compound has garnered attention due to its interactions with various enzymes and proteins, making it a subject of interest in cancer research and potential therapeutic applications.

- Molecular Formula : CHNS

- Molecular Weight : Approximately 155.19 g/mol

- Structure : Characterized by an amino group at the 6-position and a thiol group at the 8-position of the purine ring.

Target Proteins

This compound primarily interacts with heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stabilization. By inhibiting Hsp90, Meradine can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Mode of Action

The compound binds to various targets via:

- Hydrogen bonds

- π-π stacking

- Cation-π interactions

- Hydrophobic interactions

These interactions lead to the disruption of cellular processes, particularly in leukemic cells where increased expression of caspase 3 and cytochrome c genes has been observed, indicating activation of the intrinsic mitochondrial pathway for apoptosis.

Induction of Apoptosis

Research indicates that this compound promotes apoptosis through:

- Activation of caspase pathways.

- Modulation of mitochondrial membrane potential.

In laboratory studies, this compound has shown effectiveness in inducing cell death in various cancer cell lines without significant toxicity at low doses.

Interaction with Enzymes

The compound also interacts with key enzymes such as:

- Adenosine Deaminase : Facilitates the conversion of adenosine to inosine.

- Xanthine Oxidase : Involved in the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

These interactions influence purine metabolism, impacting cellular energy dynamics and signaling pathways.

Case Studies

- Leukemia Cells : In studies involving leukemia cell lines, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of apoptotic markers like caspase 3 and cytochrome c.

- Antiviral Properties : Preliminary studies suggest that Meradine may possess antiviral properties, enhancing its potential application against viral infections.

Dosage Effects

The biological effects of this compound are dose-dependent. At lower concentrations, it effectively induces apoptosis while minimizing cytotoxicity to normal cells. Higher doses may lead to more pronounced effects but require careful monitoring due to potential toxicity.

Stability

The compound exhibits stability under controlled laboratory conditions; however, degradation can occur under extreme pH or temperature conditions, which may affect its biological activity over time.

Comparative Analysis

To understand its unique properties compared to other purines, a comparative table is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Amino-9H-purine | Amino group at position 6 | Precursor to various nucleotides |

| 8-Mercaptoadenine | Thiol group at position 8 | Strong reducing agent; used in biochemical assays |

| 2-Amino-6-chloropurine | Chlorine substituent at position 6 | Intermediate in synthetic pathways |

| 2-Amino-9H-purine | Amino group at position 2 | Exhibits different biological activities |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

One of the most promising applications of 6-amino-9H-purine-8-thiol is in cancer therapy. Research indicates that this compound acts as an antagonist of heat shock protein 90 (HSP90), a chaperone protein essential for the proper folding and stabilization of numerous proteins involved in cell signaling and survival. By inhibiting HSP90, this compound can induce apoptosis in cancer cells, making it a candidate for developing new anticancer agents.

Case Study: Synthesis and Efficacy

A series of derivatives including this compound were synthesized through a three-step procedure utilizing microwave irradiation. In a comparative study against etoposide, a known anticancer drug, three out of twelve synthesized compounds showed significant efficacy across various cancer cell lines. This highlights the compound's potential as a lead structure for further drug development.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Amino-9H-purine | Amino group at position 6 | Precursor to various nucleotides |

| 8-Mercaptoadenine | Thiol group at position 8 | Strong reducing agent; used in biochemical assays |

| 2-Amino-6-chloropurine | Chlorine substituent at position 6 | Intermediate in synthetic pathways |

| 2-Amino-9H-purine | Amino group at position 2 | Exhibits different biological activities |

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. Its mechanism may involve modulation of viral replication processes or interference with viral protein functions, although specific pathways are still under investigation. This potential positions it as a candidate for therapeutic development against viral infections.

Interactions with Biological Macromolecules

Research has shown that this compound can bind to proteins involved in signal transduction pathways. This binding can alter the conformation and function of these proteins, leading to downstream effects on cellular processes such as proliferation and apoptosis. Additionally, its interactions with nucleic acids have been explored, indicating potential roles in modulating gene expression.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing 6-Amino-9H-purine-8-thiol, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions, often starting from purine derivatives. For example, this compound and phosphonium salts (e.g., 6-bromohexyltriphenylphosphonium bromide) are synthesized using procedures outlined in [ ]. Post-synthesis, characterization involves 1H-NMR (400 MHz) and LC/MS to confirm structural integrity, with data cross-referenced against prior literature .

- Key Considerations : Ensure anhydrous conditions for sulfur-containing intermediates to prevent oxidation. Monitor reaction progress via TLC and purify using column chromatography.

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology :

- 1H-NMR Spectroscopy : Assign peaks to confirm substitution patterns (e.g., thiol and amino groups at positions 8 and 6, respectively) .

- Mass Spectrometry (LC/MS) : Validate molecular weight and detect impurities.

- Elemental Analysis : Quantify C, H, N, and S content to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Controlled Replication : Reproduce literature methods (e.g., [ ]’s protocols for 8-chloropurine nucleosides) under standardized conditions (temperature, solvent, catalyst).

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading).

- Mechanistic Studies : Employ DFT calculations to probe reaction pathways and identify side reactions that reduce yield .

Q. What strategies optimize the use of this compound in biochemical probes targeting purine-binding enzymes?

- Methodology :

- Functionalization : Attach fluorophores or biotin tags via the thiol group for imaging or pull-down assays. For example, coupling with benzo[d][1,3]dioxol-5-ylthiol enhances target affinity .

- Activity Assays : Test inhibition kinetics (e.g., IC50) against enzymes like adenosine deaminase. Use X-ray crystallography (via SHELX ) to resolve binding modes.

Q. How can crystallographic data (e.g., SHELX-refined structures) address ambiguities in the tautomeric state of this compound?

- Methodology :

- High-Resolution Crystallography : Refine structures using SHELXL to determine protonation states of amino and thiol groups. Compare bond lengths and angles with computational models .

- Spectroscopic Validation : Use IR and Raman spectroscopy to detect tautomer-specific vibrations (e.g., S-H vs. S− stretching).

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Purine Derivatives

Purine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-Amino-9H-purine-8-thiol with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Structural and Functional Insights

Substitution at Position 8: The thiol group (-SH) in this compound facilitates nucleophilic reactions, enabling conjugation with electrophilic moieties (e.g., benzodioxolyl groups in ). Replacement with allylthio (e.g., 8-(Allylsulfanyl)-9H-purin-6-amine ) or trifluoromethyl (e.g., ) alters electronic properties and steric bulk, impacting target engagement.

N9 Alkylation :

- Alkylation at N9 (e.g., 9-butyl in or 9-isobutyl in ) enhances lipophilicity and metabolic stability, critical for oral bioavailability.

Tautomerism and Reactivity: Thiol-thione equilibrium in this compound and its analogs (e.g., ) influences redox activity and metal chelation, relevant for enzyme inhibition.

Electron-Withdrawing Groups :

- Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) increase electrophilicity, favoring cross-coupling reactions in drug derivatization.

Biological Applications :

Propriétés

IUPAC Name |

6-amino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOFCPOXNYVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224478 | |

| Record name | Meradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7390-62-7 | |

| Record name | 6-Amino-7,9-dihydro-8H-purine-8-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7390-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7390-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,7-dihydro-8H-purine-8-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1VHB7IV58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.